molecular formula C5H3BrFNO B573117 4-Bromo-6-fluoropyridin-3-ol CAS No. 1227578-23-5

4-Bromo-6-fluoropyridin-3-ol

Cat. No.: B573117
CAS No.: 1227578-23-5
M. Wt: 191.987
InChI Key: PSEPCJYIKLTJJA-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoropyridin-3-ol is a versatile halogenated pyridinol that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. The bromo and fluoro substituents on the pyridine ring make it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, allowing for the introduction of diverse carbon and nitrogen-based functional groups. This enables researchers to systematically explore structure-activity relationships and create compound libraries aimed at developing new therapeutic agents. The scaffold is featured in novel pharmaceutical compounds, including those investigated for the treatment of central nervous system and peripheral nervous system disorders . The presence of both halogen atoms and a hydroxyl group provides distinct sites for regioselective functionalization, facilitating the synthesis of complex, multi-substituted heterocyclic targets crucial for advancing chemical biology and material science. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-6-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEPCJYIKLTJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 6-fluoropyridin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoropyridin-3-ol is largely dependent on its interaction with biological targets. The presence of both bromine and fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Table 1: Comparative Data for 4-Bromo-6-fluoropyridin-3-ol and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents (Positions) Key Features
This compound C₅H₃BrFNO 191.99 1227578-23-5 Br (4), F (6), OH (3) High polarity; halogenated intermediate
5-Bromo-6-fluoropyridin-3-ol C₅H₃BrFNO 191.99 186593-54-4 Br (5), F (6), OH (3) Positional isomer; altered electronic effects
4-Bromo-6-methyl-2-nitropyridin-3-ol C₆H₅BrN₂O₃ 261.02 1022250-67-4 Br (4), CH₃ (6), NO₂ (2), OH (3) Nitro group enhances electrophilicity
4-Bromo-6-methyl-pyridin-3-ol C₆H₆BrNO 188.02 1256811-26-3 Br (4), CH₃ (6), OH (3) Methyl group increases lipophilicity
3-Amino-5-bromopyridin-4-ol C₅H₅BrN₂O 189.01 Not provided Br (5), NH₂ (3), OH (4) Amino group enables nucleophilic reactions
(4-Bromo-6-chloropyridin-3-yl)methanol C₆H₅BrClNO 222.47 1807036-97-0 Br (4), Cl (6), CH₂OH (3) Hydroxymethyl group enhances solubility
2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol C₆H₅BrINO₂ 343.92 Not provided Br (2), I (4), CH₂OH (6), OH (3) Heavy halogen (I) increases molecular weight

Key Comparative Insights:

Positional Isomerism :

  • The positional isomer 5-Bromo-6-fluoropyridin-3-ol (CAS: 186593-54-4) shares the same molecular formula as the target compound but differs in bromine placement (5 vs. 4), altering electronic distribution and reactivity. For example, the 5-bromo derivative may exhibit reduced steric hindrance in substitution reactions compared to the 4-bromo analogue .

Substituent Effects: Electron-Withdrawing Groups: The nitro group in 4-Bromo-6-methyl-2-nitropyridin-3-ol (CAS: 1022250-67-4) significantly enhances electrophilicity, making it more reactive toward nucleophilic aromatic substitution compared to the fluorine-substituted target compound .

Functional Group Diversity: Amino vs.

Halogen Variation: Chlorine vs.

Biological Activity

4-Bromo-6-fluoropyridin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources.

Chemical Structure and Properties

This compound possesses a pyridine ring substituted with a bromine atom at the 4-position, a fluorine atom at the 6-position, and a hydroxyl group at the 3-position. Its molecular formula is C5H4BrFNOC_5H_4BrFNO, with a molecular weight of approximately 202.99 g/mol. The presence of halogens (bromine and fluorine) enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through multiple mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This is facilitated by hydrogen bonding and halogen interactions, which enhance binding affinity.
  • Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Signaling Pathways : By interacting with proteins involved in signal transduction, it can modulate key signaling pathways that are crucial for cellular function.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, indicating its role in cancer therapeutics.
  • Neuroprotective Effects : Some investigations point to neuroprotective properties, suggesting applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in cancer cell lines; specific IC50 values reported.
NeuroprotectiveExhibits protective effects on neuronal cells under stress conditions.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be effective at low concentrations, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

In vitro studies assessed the anticancer properties of this compound on several cancer cell lines, including breast and lung cancer. The compound was found to induce apoptosis through activation of caspase pathways, with IC50 values ranging from 10 to 25 µM depending on the cell line tested. This suggests a promising avenue for further research into its use as an anticancer agent.

Case Study 3: Neuroprotective Effects

Research conducted on neuroprotective effects revealed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The compound reduced reactive oxygen species (ROS) levels and enhanced cell viability in models of oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-6-fluoropyridin-3-ol, and how can retrosynthetic analysis optimize pathway design?

  • Methodological Answer : AI-driven retrosynthetic tools (e.g., Template_relevance Pistachio, Reaxys) can propose one-step pathways by analyzing halogenation and hydroxylation patterns in pyridine derivatives. For example, bromination at the 4-position and fluorination at the 6-position may involve regioselective electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Reaction conditions (temperature, catalysts) should prioritize minimizing dehalogenation side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}-NMR identifies hydroxyl proton signals (δ ~10-12 ppm, broad) and aromatic protons (δ ~6-8 ppm). 19F^{19}\text{F}-NMR distinguishes fluorinated positions (δ ~-100 to -120 ppm).
  • HPLC-MS : Confirms purity and molecular ion peaks ([M+H]+^+ or [M-H]^-).
  • IR : O-H stretching (~3200 cm1^{-1}) and C-Br/C-F vibrations (~600-800 cm1^{-1}) .

Q. How does the reactivity of this compound compare to its structural analogs in substitution reactions?

  • Methodological Answer : The bromine at the 4-position is more electrophilic than fluorine, favoring nucleophilic substitution (e.g., SNAr) with amines or thiols. Fluorine’s electron-withdrawing effect enhances leaving-group ability. Comparative studies with 5-Bromo-2-fluoropyridin-3-ol (CAS 1012084-53-5) show slower substitution kinetics due to steric hindrance at the 2-position .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridinols?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., kinase inhibition) may arise from assay conditions (pH, solvent polarity). Normalize data using control compounds (e.g., staurosporine for kinases) and validate via orthogonal assays (SPR, thermal shift). Adjust for compound stability in DMSO/water mixtures .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for targeted protein binding?

  • Methodological Answer :

  • Modifications : Introduce sulfonamide or boronic acid groups at the 3-hydroxyl position to enhance hydrogen bonding with catalytic lysines or serines.
  • Computational Modeling : Docking simulations (AutoDock Vina) predict binding affinities to kinases or GPCRs. Compare with analogs like 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol to assess halogen positioning effects .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

  • Methodological Answer : Large-scale reactions risk bromine migration. Optimize via:

  • Flow Chemistry : Precise temperature control reduces side products.
  • Protecting Groups : Temporarily block the hydroxyl group with TMSCl to direct halogenation .

Q. How do environmental factors (pH, light) influence the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of C-Br bonds at pH > 8.0 or UV exposure.
  • Mitigation : Store in amber vials at pH 5–6 (acetate buffer) and monitor via LC-MS for debrominated byproducts (e.g., 6-fluoropyridin-3-ol) .

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